(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Catalog No.
S3331174
CAS No.
66866-69-1
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methyl-2-(methylamino)pentanoic acid hydroch...

CAS Number

66866-69-1

Product Name

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

IUPAC Name

(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

QYFWCUVWMMTENJ-RGMNGODLSA-N

SMILES

Array

Canonical SMILES

CC(C)CC(C(=O)O)NC.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC.Cl

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride (CAS 66866-69-1), commonly known as N-Methyl-L-leucine hydrochloride, is a critical non-proteinogenic amino acid building block used extensively in the synthesis of cyclic peptides, depsipeptides, and peptidomimetics . As the hydrochloride salt of a secondary amine, it provides a highly crystalline and water-soluble precursor that overcomes the handling and degradation issues associated with N-methyl amino acid free bases . Procurement of this specific salt form is standard for solution-phase peptide synthesis, the generation of custom-protected derivatives (such as specific Fmoc- or Boc-N-methyl-L-leucine variants), and the development of therapeutics requiring enhanced proteolytic resistance and membrane permeability . Its predictable stoichiometry and high purity retention (typically ≥98.0%) make it an essential raw material for both discovery-stage medicinal chemistry and scaled-up pharmaceutical manufacturing .

Substituting (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride with standard L-leucine or the N-methyl free base leads to severe synthetic and pharmacological failures[1]. Replacing the N-methylated backbone with standard L-leucine removes the steric bulk necessary to lower the cis-trans amide isomerization barrier, which frequently results in linear peptide precursors that are highly insoluble and completely fail to undergo macrocyclization [1]. Furthermore, attempting to procure the N-methyl-L-leucine free base instead of the hydrochloride salt introduces significant handling risks; the secondary amine free base is prone to atmospheric oxidation, hygroscopicity, and premature diketopiperazine formation during storage . The hydrochloride salt effectively locks the amine in a protonated state, ensuring precise molar dosing and preventing degradation-induced yield losses during complex, multi-step peptide couplings .

Macrocyclization Efficiency and Conformational Pre-organization

Backbone N-methylation is a critical structural driver for peptide cyclization. In biomimetic syntheses of cyclic peptides (e.g., cyclosporine and rufomycin analogs), precursors incorporating N-Methyl-L-leucine cyclize rapidly and efficiently. Conversely, substituting N-Methyl-L-leucine with standard L-leucine yields highly insoluble linear sequences that fail to cyclize under identical conditions [1]. For instance, an N-methylated cyclosporine analog achieved 61% conversion to the macrocycle within 15 minutes, demonstrating the necessity of this specific building block for conformational pre-organization [1].

Evidence DimensionMacrocyclization conversion rate and solubility
Target Compound DataRapid cyclization (61% conversion in 15 mins) and maintained solubility
Comparator Or BaselineL-leucine substituted analog (highly insoluble, failed to cyclize)
Quantified Difference>60% increase in cyclization conversion; critical solubility rescue
ConditionsBiomimetic chemical macrocyclization of acyl hydrazide peptides in biphasic buffer/EtOAc

Procurement of the N-methylated building block is mandatory for synthesizing complex macrocyclic drugs where backbone pre-organization is required for ring closure.

Proteolytic Stability and Pharmacokinetic Enhancement

The incorporation of N-Methyl-L-leucine into peptide sequences systematically enhances resistance to enzymatic degradation compared to unmodified L-leucine. The N-methyl group introduces steric hindrance that blocks protease recognition and cleavage at the amide bond, while simultaneously increasing the overall lipophilicity and membrane permeability of the sequence .

Evidence DimensionProteolytic stability and membrane permeability
Target Compound DataIncreased resistance to proteolytic cleavage and enhanced cellular uptake
Comparator Or BaselineStandard L-leucine containing peptides (rapidly degraded, lower permeability)
Quantified DifferenceSignificant extension of in vivo half-life and bioavailability
ConditionsTherapeutic peptide development and biological activity assays

Buyers developing peptide therapeutics must specify N-methylated building blocks to overcome the poor metabolic stability and bioavailability inherent to natural peptides.

Storage Stability and Stoichiometric Precision

For industrial and laboratory procurement, the salt form of the amino acid is critical. N-Methyl-L-leucine hydrochloride maintains high purity (≥98.0%) as a crystalline powder during long-term storage . In contrast, the N-methyl free base is notoriously difficult to handle, being susceptible to hygroscopic weight changes, oxidation, and spontaneous cyclization (diketopiperazine formation) . The hydrochloride salt ensures reliable stoichiometry for precise synthetic scaling.

Evidence DimensionShelf-life and stoichiometric reliability
Target Compound DataCrystalline solid with ≥98.0% purity retention
Comparator Or BaselineN-Methyl-L-leucine free base (prone to hygroscopicity and degradation)
Quantified DifferenceElimination of degradation-induced molar inaccuracies during weighing
ConditionsAmbient laboratory handling and long-term storage

Procuring the hydrochloride salt guarantees reliable molar calculations and prevents batch-to-batch reproducibility issues caused by degraded starting materials.

Aqueous Solubility for Solution-Phase and Biocatalytic Synthesis

The unprotected hydrochloride salt of N-Methyl-L-leucine exhibits high aqueous solubility (~0.31 M), making it highly processable in aqueous or biphasic reaction systems . This is a distinct advantage over heavily protected forms (such as Fmoc- or Boc-N-Methyl-L-leucine), which are hydrophobic and require polar aprotic organic solvents (e.g., DMF, DMSO) for dissolution . This solubility profile is essential for specific biocatalytic ligations or green-chemistry protocols.

Evidence DimensionAqueous solubility for processability
Target Compound Data~0.31 M solubility in water
Comparator Or BaselineFmoc/Boc-protected N-Methyl-L-leucine (insoluble in water, requires DMF/DMSO)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsAqueous phase synthesis and biocatalytic coupling reactions

Essential for buyers designing green-chemistry aqueous syntheses, enzymatic ligations, or custom protection schemes where organic solvent dependence must be avoided.

Synthesis of Macrocyclic Peptide Therapeutics

N-Methyl-L-leucine hydrochloride is a critical building block for the synthesis of complex cyclic peptides, such as cyclosporine analogs and rufomycin derivatives. Its incorporation lowers the cis-trans amide isomerization barrier, driving the conformational pre-organization required for rapid and high-yielding macrocyclization [1].

Development of Protease-Resistant Peptidomimetics

Due to the steric hindrance provided by the N-methyl group, this compound is procured to systematically replace standard L-leucine residues in therapeutic peptide candidates. This modification blocks enzymatic cleavage sites, significantly extending the in vivo half-life and enhancing the membrane permeability of the final drug product .

Custom Synthesis of Protected Amino Acid Derivatives

As a highly stable and water-soluble crystalline salt, N-Methyl-L-leucine hydrochloride serves as the ideal starting material for the bulk synthesis of proprietary Fmoc-, Boc-, or specialized protecting-group derivatives. Its use ensures precise stoichiometric control and prevents the yield losses associated with handling the unstable free base .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

181.0869564 Da

Monoisotopic Mass

181.0869564 Da

Heavy Atom Count

11

Sequence

L

Dates

Last modified: 08-19-2023

Explore Compound Types